molecular formula C16H21NO6 B014562 Dehydromonocrotaline CAS No. 23291-96-5

Dehydromonocrotaline

货号: B014562
CAS 编号: 23291-96-5
分子量: 323.34 g/mol
InChI 键: ZONSVLURFASOJK-LLAGZRPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydromonocrotaline (DHM) is the primary reactive pyrrolic metabolite of the pyrrolizidine alkaloid Monocrotaline (MCT). Its formation, primarily via hepatic cytochrome P450 (CYP3A4) metabolism, is essential for the expression of MCT's toxicity . This compound is a key analytical reference standard and investigative tool for researchers studying the mechanisms of pyrrolizidine alkaloid-induced organ injury. Key Research Applications and Value: Toxicological Studies: DHM is a critical reagent for investigating the mechanisms of drug-induced liver injury (DILI) and genotoxicity. Research demonstrates that DHM is a potent alkylating agent that binds to cellular macromolecules, including DNA and proteins, leading to cytotoxicity . Mitochondrial Research: DHM has been shown to directly inhibit mitochondrial complex I (NADH dehydrogenase) activity, a mechanism that potently accounts for its hepatotoxicity by impairing cellular respiration and ATP synthesis . Furthermore, DHM induces cyclosporine A-insensitive mitochondrial permeability transition (MPT) and cytochrome c release, implicating it in the initiation of apoptotic pathways . Disease Modeling: DHM is instrumental in establishing experimental models of pulmonary arterial hypertension (PAH) and hepatotoxicity. It is known to be transported from the liver to other organs like the lung via red blood cells, facilitating its multi-organ toxic effects and enabling the study of vascular remodeling and right heart dysfunction . Metabolic and Transport Studies: Investigations using DHM have elucidated how reactive metabolites are stabilized and transported in the bloodstream, with studies showing significant uptake by red blood cells, which act as a carrier system . Handling and Stability Note: this compound is a highly reactive electrophile with a short half-life of only a few seconds in aqueous solution . It requires careful handling and appropriate storage conditions to maintain stability for experimental use. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177860
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23291-96-5
Record name (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23291-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocrotaline pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIDEHYDROMONOCROTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Reagents and Procedure

Monocrotaline (Sigma-Aldrich) is dissolved in anhydrous acetonitrile and treated with a stoichiometric excess of o-chloranil (tetrachloro-1,2-benzoquinone), a strong oxidizing agent. The reaction mixture is agitated under nitrogen to prevent moisture ingress, which could hydrolyze intermediates. After 15–30 minutes, the solution undergoes phase separation, with the organic layer containing DHM isolated and evaporated under reduced pressure. The residue is recrystallized from anhydrous ethyl ether to yield pure DHM as a crystalline solid.

Key Reaction Parameters

ParameterSpecification
Starting MaterialMonocrotaline (purity ≥95%)
Oxidizing Agento-Chloranil (1.2 equivalents)
SolventAnhydrous acetonitrile
Reaction Time15–30 minutes
Yield70–85% (varies with recrystallization)

Characterization and Validation

Post-synthesis validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The parent ion of monocrotaline (m/z 326) decreases, while the DHM product shows a characteristic peak at m/z 324. 1H^1H NMR spectra confirm the loss of hydroxyl groups and the formation of a pyrrole ring, with signals at δ 6.2–6.5 ppm (pyrrole protons) and δ 3.8–4.1 ppm (methylene groups).

Modified Synthesis Using o-Chloranil with Vigorous Agitation

A modified approach by Kim et al. introduces vigorous shaking during the oxidation step to enhance reaction efficiency. After adding o-chloranil to monocrotaline, the suspension is shaken for 15 seconds before phase separation. This modification reduces reaction time to 10–15 minutes and improves yield to 80–90%. The resulting DHM is suspended in dimethylformamide (DMF) and stored at −80°C, shielded from light.

ConditionDegradation Rate (per week)
−80°C (lyophilized)<2%
−20°C (in DMF)5–10%
Room Temperature (DMF)>50%

Analytical Techniques for Purity Assessment

High-performance liquid chromatography (HPLC) and spectroscopic methods ensure batch consistency.

HPLC Protocols

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)

  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid

  • Flow Rate : 1.0 mL/min

  • Detection : UV absorbance at 254 nm.

HPLC retention times for DHM typically range from 12–14 minutes, with purity ≥98% required for in vivo studies.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Mattocks et al.70–8595–98ReproducibilityLengthy recrystallization
Kim et al. (modified)80–9098–99Faster reaction timeRequires vigorous agitation

The modified method achieves higher yields but demands precise agitation control to prevent side reactions.

Applications in Research Models

DHM’s primary application lies in inducing pulmonary hypertension (PH) in rodent models. In mice, a dose of 20 μg/g injected via the jugular vein post-pneumonectomy reliably elevates right ventricular systolic pressure (RVSP) to 40–50 mmHg within 35 days. DHM’s potency stems from its ability to crosslink DNA and proteins, triggering endothelial apoptosis and vascular remodeling.

Challenges and Optimization Strategies

Technical Challenges

  • Respiratory Toxicity : High DHM doses (>25 μg/g) cause acute lung injury in mice.

  • Light Sensitivity : Exposure to UV light degrades DHM into inactive byproducts.

Optimization

  • Dose Titration : Incremental dosing (10–20 μg/g) reduces mortality in murine models.

  • Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidative side products .

科学研究应用

Pulmonary Hypertension Models

DMCT is primarily recognized for its use in establishing animal models of pulmonary hypertension. Research indicates that DMCT induces PH by causing endothelial injury in pulmonary arteries.

  • Mechanism of Action : DMCT binds to the extracellular calcium-sensing receptor (CaSR), triggering calcium signaling pathways that lead to endothelial cell damage and subsequent pulmonary hypertension. Studies have shown that inhibiting CaSR can significantly reduce or eliminate DMCT-induced PH in animal models .
  • Case Study : In a study involving beagles, researchers investigated the role of endogenous endothelin-1 (ET-1) in DMCT-induced PH. The findings suggested that ET-1 plays a critical role in the pathophysiology of PH induced by DMCT, indicating potential therapeutic targets for managing this condition .

DNA Cross-Linking Studies

DMCT has also been explored for its ability to induce DNA cross-linking, which is crucial for understanding the mechanisms of genotoxicity.

  • Research Findings : A study demonstrated that DMCT could serve as a phototriggered agent for DNA cross-linking, facilitating insights into DNA-DNA and DNA-protein interactions. This property is valuable for developing therapeutic agents that target DNA repair mechanisms in cancer treatment .

Toxicological Assessments

In toxicology, DMCT's effects on cellular mechanisms are significant for risk assessment and safety evaluations.

  • Component-Based Risk Assessment : DMCT is included in studies assessing chemical mixtures' toxicological profiles. Its interactions with other compounds can help elucidate cumulative risk assessments and inform regulatory decisions regarding chemical safety .
  • In Vivo Imaging Techniques : Advanced imaging modalities are employed to study the pharmacokinetics and dynamics of DMCT in vivo. These techniques facilitate the understanding of how DMCT affects physiological parameters and aids in drug development processes .

Data Summary

Application AreaDescriptionKey Findings
Pulmonary HypertensionModel establishment using DMCT to induce PHBinding to CaSR leads to endothelial damage; inhibition reduces PH severity
DNA Cross-LinkingInvestigating genotoxicity through DNA interactionsPhototriggered cross-linking provides insights into DNA repair mechanisms
Toxicological AssessmentsEvaluating risks associated with chemical mixturesComponent-based assessments include DMCT for comprehensive safety evaluations

作用机制

Dehydromonocrotaline exerts its effects primarily through the formation of DNA adducts and crosslinks. It alkylates guanine bases at the N7 position, leading to the formation of interstrand and intrastrand DNA crosslinks . These crosslinks interfere with DNA replication and transcription, ultimately leading to cell death. Additionally, this compound inhibits mitochondrial complex I, which contributes to its hepatotoxic effects .

相似化合物的比较

Structural and Functional Analogues

Monocrotaline vs. Dehydromonocrotaline

While monocrotaline (parent compound) requires metabolic activation to exert toxicity, DHM is the direct toxicant responsible for DNA damage. DHM exhibits 2–3 times greater cytotoxicity than monocrotaline in vitro due to its immediate reactivity .

Dehydroheliotrine

Dehydroheliotrine, a metabolite of heliotrine, shares structural similarities with DHM but demonstrates lower genotoxic activity. Unlike DHM, dehydroheliotrine forms fewer DNA cross-links and is less stable, leading to reduced bioactivity .

DehydroTrichodesmine

DehydroTrichodesmine, a neurotoxic PA metabolite, differs from DHM in its tissue specificity.

Mechanistic and Toxicological Comparisons

DNA Cross-Linking Efficiency
Compound DNA Cross-Link Type Stability Reference
This compound Heat/alkali-resistant, multi-fragment High (polymerization)
Dehydroheliotrine Heat-labile, single-strand breaks Low
DehydroTrichodesmine Unknown Moderate (long half-life)
Phototoxicity and Lipid Peroxidation

Under UVA irradiation, DHM induces lipid peroxidation at levels comparable to dehydroheliotrine but lower than 7,9-diGS-DHP isomers (Table 1) : Table 1. Lipid Peroxidation Levels (Methyl Linoleate Hydroperoxide, mM)

Compound UVA 14 J/cm² UVA 35 J/cm²
This compound 11.05 ± 1.30 33.76 ± 1.52
Dehydroheliotrine 11.77 ± 0.45 32.38 ± 0.55
7,9-diGS-DHP-1 15.75 ± 1.57 39.19 ± 4.80
Metabolic Detoxification Pathways
  • DHM : Detoxified via glutathione (GSH) conjugation (forming GSH-DHP) and hydrolysis to DHP, reducing its reactivity .
  • DehydroTrichodesmine : Lacks efficient GSH conjugation, leading to prolonged toxicity .

Stability and Bioactivity

DHM’s rapid polymerization enhances its DNA-binding capacity but limits its half-life compared to more stable analogues like dehydroTrichodesmine . Conversely, pyrrole carbamates (e.g., compound 31) exhibit greater stability but lower antitumor efficacy than DHM .

生物活性

Dehydromonocrotaline (DMCT) is a toxic metabolite derived from monocrotaline (MCT), a pyrrolizidine alkaloid found in plants of the genus Crotalaria. This compound has garnered attention due to its significant biological activity, particularly its cytotoxic and genotoxic effects. This article explores the biological activity of DMCT, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

This compound's biological activity is primarily mediated through several key mechanisms:

  • Mitochondrial Dysfunction : DMCT induces mitochondrial permeability transition, leading to the release of cytochrome c and subsequent apoptosis. This process occurs independently of cyclosporine A, indicating a unique pathway for cell death induced by DMCT .
  • DNA Interaction : DMCT has been shown to generate sequence-selective N-7 guanine adducts in DNA, suggesting that it can form covalent bonds with DNA, leading to potential mutagenic effects. This interaction is believed to contribute to its genotoxicity .
  • Reactive Metabolite Formation : Upon bioactivation, DMCT can react with cellular macromolecules, forming protein and DNA adducts. These adducts are implicated in various toxic effects, including pulmonary hypertension and liver damage .

Toxicological Implications

The toxicological profile of this compound highlights its potential to cause severe health issues:

  • Pulmonary Hypertension : In animal models, administration of DMCT has resulted in significant increases in pulmonary arterial pressure and vascular resistance. For instance, beagles injected with 3 mg/kg of DMCT exhibited a rise in systolic pulmonary arterial pressure from 21 ± 2 mmHg to 56 ± 9 mmHg over eight weeks .
  • Liver Toxicity : Studies have indicated that DMCT contributes to hepatotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies using rat hepatocytes have demonstrated that DMCT can lead to cell death and liver damage .
  • Genotoxic Effects : The formation of DNA adducts by DMCT raises concerns about its potential carcinogenicity. Chronic exposure to compounds like monocrotaline and its derivatives has been linked to an increased risk of developing liver carcinomas .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Pulmonary Hypertension Model in Beagles :
    • A study evaluated the hemodynamic changes in beagles after administration of DMCT. The research found that higher doses significantly increased pulmonary arterial pressure and led to right ventricular hypertrophy, illustrating the compound's role in inducing pulmonary hypertension .
  • Liver Toxicity Assessment :
    • An in vitro study assessed the acute liver toxicity of monocrotaline, highlighting the role of DMCT as a reactive metabolite. The findings suggested that DMCT interacts with hepatocytes, resulting in cytotoxic effects that could lead to liver damage .
  • DNA Adduct Formation :
    • Research demonstrated that this compound generates specific DNA adducts, which are critical for understanding its mutagenic potential. This study emphasized the need for further investigation into the long-term effects of such DNA modifications on cellular health .

Summary Table of Biological Activities

Biological ActivityMechanismStudy Reference
Mitochondrial DysfunctionInduces cytochrome c release
DNA InteractionForms N-7 guanine adducts
Pulmonary HypertensionIncreases pulmonary arterial pressure
Liver ToxicityCauses hepatocyte death via oxidative stress
Genotoxic EffectsLeads to DNA cross-linking

常见问题

Q. What are the primary mechanisms underlying Dehydromonocrotaline-induced hepatotoxicity?

DHM exerts toxicity through alkylation of cellular macromolecules (e.g., DNA, proteins) and ROS generation , leading to oxidative damage. Detoxification occurs via glutathione (GSH) conjugation, forming less toxic metabolites like GSDHP, which are excreted in bile. Researchers should measure hepatic GSH levels, quantify DNA adducts via HPLC-MS, and assess ROS markers (e.g., lipid peroxidation, SOD activity) to validate these pathways .

Q. What in vitro models are suitable for studying DHM genotoxicity?

Use primary hepatocytes or L-02 human liver cell lines to assess DNA crosslinking and alkylation. Standard protocols include:

  • Alkaline comet assays to detect DNA strand breaks.
  • Electrophoresis and electron microscopy to confirm heat/alkali-stable crosslinks (indicative of DHM-specific lesions) .

Q. How can oxidative stress markers be quantified in DHM-exposed cells?

Employ:

  • Fluorescent probes (e.g., DCFH-DA) for ROS detection.
  • GSH/GSSG ratios via enzymatic recycling assays.
  • SOD/CAT activity assays to evaluate antioxidant enzyme responses. Mitochondrial dysfunction can be measured via ATP depletion and membrane potential loss using JC-1 staining .

Advanced Research Questions

Q. How can contradictions in DHM detoxification pathways be resolved across experimental models?

Discrepancies often arise from hepatic GSH variability (species- or dose-dependent) or analytical limitations . To address this:

  • Compare in vitro vs. in vivo detoxification kinetics using isotope-labeled GSH.
  • Apply untargeted metabolomics to identify novel conjugates.
  • Control for glutathione transferase (GST) activity differences across models .

Q. What methodological considerations are critical for detecting DHM-induced DNA crosslinks?

DHM generates sequence-selective N-7 guanine alkylation and heat/alkali-stable crosslinks . Key steps:

  • Use piperidine treatment to eliminate non-specific lesions.
  • Employ long-read sequencing or AFM/electron microscopy to visualize multi-fragment crosslinks.
  • Validate sequence specificity via primer extension assays targeting 5'-GG/GA-rich regions .

Q. How to differentiate direct antioxidant effects from preconditioning mechanisms in DHM toxicity studies?

Design experiments using:

  • ROS scavengers (e.g., NAC) to test direct antioxidant activity.
  • Inhibitors of apoptotic pathways (e.g., caspase-3 inhibitors) to assess programmed cell death blockade.
  • Low-dose priming with subtoxic DHM/CeO2 nanoparticles to evaluate ROS defense system induction .

Methodological Best Practices

  • For DNA adduct quantification : Combine 32P-postlabeling with LC-MS/MS for high sensitivity and specificity .
  • For mitochondrial studies : Isolate mitochondria from DHM-treated tissues and measure Complex I inhibition via NADH oxidase activity assays .
  • Controlled variables : Standardize hepatic GSH levels using methionine/cysteine supplementation to minimize inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromonocrotaline
Reactant of Route 2
Dehydromonocrotaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。